molecular formula C7H5IN2 B1403167 2-Iodoimidazo[1,2-a]pyridine CAS No. 1373338-15-8

2-Iodoimidazo[1,2-a]pyridine

Cat. No. B1403167
M. Wt: 244.03 g/mol
InChI Key: SDSBDQCXPSOHTP-UHFFFAOYSA-N
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Description

2-Iodoimidazo[1,2-a]pyridine is a type of heterocyclic compound . It is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . Its molecular formula is C7H5IN2 .


Synthesis Analysis

The synthesis of 2-Iodoimidazo[1,2-a]pyridine involves two complementary routes . The first route involves the copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions with phosphines . The second route requires the preparation of 2,3-diiodoimidazo[1,2-a]pyridine or 2-iodo-3-bromoimidazo[1,2-a]pyridine from 2-aminopyridine followed by palladium-catalyzed Suzuki/phosphination or a phosphination/Suzuki cross-coupling reactions sequence .


Molecular Structure Analysis

The molecular structure of 2-Iodoimidazo[1,2-a]pyridine has been characterized by single crystal X-ray diffraction analysis . The molecular weight is 244.033 Da .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Synthesis Methods

  • I2O5-Mediated Iodocyclization : A method for synthesizing 3-iodoimidazo[1,2-a]pyridines using I2O5-mediated iodocyclization of N-(1-arylallyl)pyridin-2-amines has been developed. This process involves oxidative cyclization, decarboxylation, and iodination, offering advantages such as a wide substrate scope and metal-free conditions (Zhou et al., 2019).

  • Chemoselective Iodination : Research has shown the synthesis of 3- and 8-Iodoimidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine under various conditions, demonstrating the importance of molecular electrostatic potential calculations in understanding the chemoselectivity of substitution reactions (Zhao et al., 2018).

  • Iodine-Promoted Oxidative Reactions : An iodine-promoted sequential dual oxidative Csp3–H amination/Csp3–H iodination process has been developed for constructing 1-iodoimidazo[1,5-a]pyridines. This approach is significant for its moderate to good yields and the proposed mechanism involving iodination and Kornblum oxidation (Wu et al., 2016).

Reactivity and Applications

  • Suzuki Cross-Coupling Reactivity : The reactivity of various 2-substituted-3-iodoimidazo[1,2-a]pyridines in Suzuki cross-coupling reactions has been studied, revealing that the nature of the substituent greatly influences reactivity. This research highlights the potential for efficient syntheses of complex compounds (Enguehard et al., 2000).

  • Electrochemical Oxidative Iodination : An innovative electrochemical oxidative iodination method using NaI as an iodine source has been realized. This metal-free and oxidant-free approach is efficient for preparing 3-iodoimidazo[1,2-a]pyridines derivatives (Park et al., 2020).

  • Aqueous Media Synthesis : A sustainable approach to synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media using iodine as a catalyst has been introduced. This protocol emphasizes environmental sustainability and the potential for large-scale synthesis (Bhutia et al., 2020).

  • Structural Analysis : X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine and related salts have been performed, providing insights into the charge distribution and electronic structure of these compounds (Tafeenko et al., 1996).

  • Radiolabeling for Imaging : The development of radioiodinated 2-phenylimidazo[1,2-a]pyridine derivatives has been explored for non-invasive imaging of amyloid plaques, demonstrating potential applications in Alzheimer’s disease research (Yousefi et al., 2012).

Safety And Hazards

When handling 2-Iodoimidazo[1,2-a]pyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Imidazo[1,2-a]pyridines have been recognized for their wide use as the core structure in many different drugs . The development of synthetic strategies for the functionalization of imidazo[1,2-a]pyridine from readily available starting materials is important . Subtle changes in the structure of imidazo-pyridines and -pyrimidines dramatically alter both the intracellular targeting of these compounds and their effects in vivo .

properties

IUPAC Name

2-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSBDQCXPSOHTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodoimidazo[1,2-a]pyridine

CAS RN

1373338-15-8
Record name 2-iodoimidazo[1,2-a]pyridine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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